molecular formula C15H17N3O6 B321289 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid

2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid

Cat. No.: B321289
M. Wt: 335.31 g/mol
InChI Key: PIYFLKYHFBOGIR-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group, an amide linkage, and a nitrobenzoyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of an alcohol or aldehyde precursor using reagents like potassium permanganate or chromium trioxide.

    Amide Bond Formation: The amide bond is formed by reacting the carboxylic acid with an amine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the Nitrobenzoyl Group: This step involves the nitration of benzoyl chloride followed by its reaction with the amide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like borane or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Carboxylic Acid: Formation of the corresponding alcohol.

    Substitution Reactions: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-{2-nitrobenzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

(1S,2R)-2-[[(2-nitrobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17N3O6/c19-13(9-5-1-2-6-10(9)15(21)22)16-17-14(20)11-7-3-4-8-12(11)18(23)24/h3-4,7-10H,1-2,5-6H2,(H,16,19)(H,17,20)(H,21,22)/t9-,10+/m1/s1

InChI Key

PIYFLKYHFBOGIR-ZJUUUORDSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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